molecular formula C12H15N B8768844 1-Isopropyl-3,4-dihydroisoquinoline

1-Isopropyl-3,4-dihydroisoquinoline

Cat. No.: B8768844
M. Wt: 173.25 g/mol
InChI Key: UUJZSFDTGQRZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3,4-dihydroisoquinoline is a heterocyclic compound featuring a partially saturated isoquinoline core with an isopropyl group (-CH(CH$3$)$2$) substituted at the 1-position. This structural motif places it within the broader class of 3,4-dihydroisoquinoline derivatives, which are widely studied for their synthetic versatility and biological relevance.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-propan-2-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C12H15N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9H,7-8H2,1-2H3

InChI Key

UUJZSFDTGQRZDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NCCC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

1-Aryl-3,4-dihydroisoquinolines (e.g., JNK3 Inhibitors)
  • Key Compounds : 1-Aryl derivatives (e.g., compounds 20 and 24 in ) demonstrate potent inhibition of JNK3 (pIC$_{50}$ 7.3 and 6.9, respectively) with high selectivity over JNK1/2 and other MAP kinases .
  • Structural Insight : Aryl groups enable unique binding modes. For instance, a chloro substituent in compound 16 forms an unconventional hydrogen bond with the kinase hinge region, a feature unattainable with alkyl substituents like isopropyl .
1-Phenyl-3,4-dihydroisoquinolines (Tubulin Inhibitors)
  • Key Compounds : 1-Phenyl derivatives (e.g., 5n in ) show cytotoxicity and tubulin polymerization inhibition, with substituents like 3′-OH and 4′-OCH$_3$ enhancing activity .
  • Structural Insight : Planar aromatic systems (e.g., phenyl) facilitate π-π stacking with tubulin, while isopropyl’s hydrophobicity might alter binding kinetics or solubility .
8-Fluoro-3,4-dihydroisoquinoline (CNS Drug Candidates)
  • Key Compound : Fluorine substitution at position 8 enhances metabolic stability and serves as a synthetic handle for further functionalization (e.g., amine exchange reactions) .
  • Comparison : The electron-withdrawing fluorine atom contrasts with the electron-donating isopropyl group, influencing reactivity and target engagement.
Base-Dependent Reaction Kinetics
  • 1-Methyl-3,4-dihydroisoquinoline () shows variable reaction rates with tertiary vs. secondary bases, but enantioselectivity remains unaffected. In contrast, the isopropyl group’s steric bulk may slow nucleophilic attacks or alter transition states .
Enzymatic Reduction by Imine Reductases (IREDs)
  • 1-Methyl derivatives exhibit low conversion (56% after mutagenesis) in IRED-catalyzed reductions due to steric hindrance .
  • Prediction for 1-Isopropyl : The larger isopropyl group could further impede enzyme-substrate interactions, necessitating tailored IRED mutants for efficient reduction.

Physicochemical and Pharmacological Properties

Compound Substituent Key Activity/Property Synthesis Route Reference
1-Isopropyl-3,4-dihydroisoquinoline Isopropyl Limited data; structural analog studies suggest potential CNS or anticancer applications Undisclosed
1-Aryl derivatives Aryl (e.g., Ph-Cl) JNK3 inhibition (pIC$_{50}$ ~7) Condensation reactions
1-Phenyl derivatives Phenyl Tubulin inhibition (IC$_{50}$ < 1 µM) Multi-step synthesis
8-Fluoro derivative Fluorine CNS drug precursor; lithiation-based synthesis Lithiation/amine exchange
1-Methyl derivative Methyl Model for base-dependent kinetics Base-mediated reactions

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